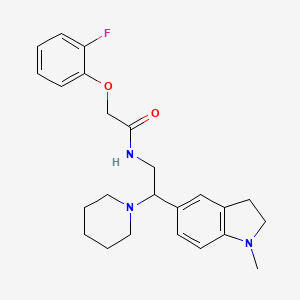
2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C24H30FN3O2 and its molecular weight is 411.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-fluorophenoxy)-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activity. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H20FN3O2, with a molecular weight of approximately 303.35 g/mol . The presence of the fluorophenoxy group is significant as fluorine often enhances biological activity through increased lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The piperidine and indoline moieties are believed to play crucial roles in binding affinity and specificity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the indoline structure have shown cytotoxic effects against various cancer cell lines, suggesting that the compound may also possess similar properties.
Anticonvulsant Activity
Research has highlighted that modifications in the structure, particularly the incorporation of fluorine atoms, can enhance anticonvulsant activity. The mechanism involves modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in seizure control.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Fluorination : Introduction of fluorine atoms increases potency and selectivity against certain biological targets.
- Indoline Moiety : Enhances interaction with biological receptors, potentially increasing efficacy.
- Piperidine Ring : Contributes to the overall pharmacokinetic profile, affecting absorption and distribution.
Case Studies
- Anticancer Studies : A study focusing on a derivative of this compound demonstrated significant cytotoxicity in breast cancer cell lines with an IC50 value of 0.05 μM, indicating strong potential for further development as an anticancer agent .
- Anticonvulsant Activity : Another research effort evaluated similar compounds in animal models, reporting effective seizure protection at doses ranging from 100 to 300 mg/kg. The presence of fluorine was noted as a critical factor for enhancing anticonvulsant effects .
Data Table: Biological Activity Summary
| Activity Type | Target | IC50 Value (μM) | Remarks |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 0.05 | Significant cytotoxicity observed |
| Anticonvulsant | Seizure Models | 100-300 | Effective protection noted |
| Enzyme Inhibition | α-L-Fucosidases | 0.012 | Potent selective inhibition |
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O2/c1-27-14-11-19-15-18(9-10-21(19)27)22(28-12-5-2-6-13-28)16-26-24(29)17-30-23-8-4-3-7-20(23)25/h3-4,7-10,15,22H,2,5-6,11-14,16-17H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMIIFFKSUQFKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)COC3=CC=CC=C3F)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














